molecular formula C9H8Cl2N2O B1396765 2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde CAS No. 1311275-29-2

2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde

Cat. No. B1396765
M. Wt: 231.08 g/mol
InChI Key: RJVYGKSAALVBAX-UHFFFAOYSA-N
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Description

2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde is a chemical compound with the molecular formula C9H8Cl2N2O . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Polymerization and Material Science

Research on the polymerization of substituted aldehydes, including acetaldehyde derivatives, reveals significant potential in material science. The study by Kubisa et al. (1980) examines the polymerization mechanisms, thermodynamics, and properties of polymers derived from higher aliphatic and haloaldehydes, suggesting applications in creating novel materials with specific desirable properties (Kubisa et al., 1980).

Biomedical and Pharmacological Applications

Several studies have investigated the role of acetaldehyde in biological systems, highlighting its impact on health and disease. For example, Vaglini et al. (2013) discuss acetaldehyde's role in parkinsonism, emphasizing the enzymatic pathways involved in its metabolism and the potential for developing treatments targeting these pathways (Vaglini et al., 2013). Similarly, research on aldehyde dehydrogenase knockout mice by Yu et al. (2009) indicates the increased susceptibility of certain genotypes to ethanol and acetaldehyde-induced toxicity, providing insights into genetic factors influencing alcohol-related diseases (Yu et al., 2009).

Environmental and Astrochemical Studies

The formation and occurrence of acetaldehyde in the environment, including its interstellar presence, have been subjects of interest. Vazart et al. (2020) review the gas-phase formation routes of acetaldehyde in interstellar environments, suggesting its role in astrochemistry and the potential for understanding chemical evolution in space (Vazart et al., 2020).

Analytical Chemistry and Toxicology

The carcinogenic potential of compounds found in alcoholic beverages, including acetaldehyde, has been extensively reviewed. Pflaum et al. (2016) discuss the occurrence and toxicology of carcinogenic compounds in alcoholic drinks, underlining the importance of understanding these components for public health (Pflaum et al., 2016).

properties

IUPAC Name

2-(4,6-dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c10-7-6(3-4-14)8(11)13-9(12-7)5-1-2-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVYGKSAALVBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=N2)Cl)CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213421
Record name 5-Pyrimidineacetaldehyde, 4,6-dichloro-2-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde

CAS RN

1311275-29-2
Record name 5-Pyrimidineacetaldehyde, 4,6-dichloro-2-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311275-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidineacetaldehyde, 4,6-dichloro-2-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde
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2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde
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